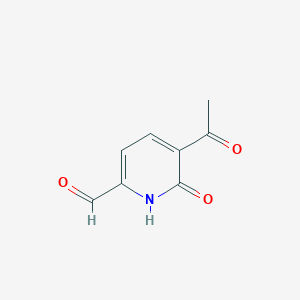

5-Acetyl-6-hydroxypyridine-2-carbaldehyde

Description

Contextualization within Substituted Pyridine (B92270) Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and functional materials. openaccessjournals.comresearchgate.net Pyridine is a six-membered aromatic ring containing one nitrogen atom, a feature that imparts distinct electronic properties and reactivity compared to its carbocyclic analog, benzene (B151609). openaccessjournals.comnih.gov The introduction of substituents onto the pyridine ring dramatically expands its chemical diversity and utility. nih.gov

5-Acetyl-6-hydroxypyridine-2-carbaldehyde is a polysubstituted pyridine, meaning it has multiple functional groups attached to the core ring. Each substituent—an acetyl group (-COCH₃) at position 5, a hydroxyl group (-OH) at position 6, and a carbaldehyde group (-CHO) at position 2—imparts specific reactivity and properties to the molecule.

| Functional Group | Position | Chemical Formula |

| Carbaldehyde | 2 | -CHO |

| Acetyl | 5 | -COCH₃ |

| Hydroxyl | 6 | -OH |

The presence of both electron-withdrawing (acetyl, carbaldehyde) and electron-donating (hydroxyl) groups creates a complex electronic environment. This electronic push-pull effect can influence the molecule's reactivity, coordination ability, and spectroscopic properties, making it a versatile building block in organic synthesis and coordination chemistry.

Significance of Pyridine-Carbaldehyde Scaffolds in Chemical Sciences

The pyridine-carbaldehyde scaffold, a pyridine ring bearing an aldehyde functional group, is of paramount importance in the chemical sciences. The aldehyde group is a versatile chemical handle, readily participating in a variety of chemical transformations. One of the most significant applications of this scaffold is in the synthesis of Schiff bases. bendola.com Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. nih.govchemmethod.com

These pyridine-based Schiff base ligands are exceptional chelating agents, capable of forming stable complexes with a wide array of metal ions. rsc.orgoncologyradiotherapy.com The nitrogen atom of the pyridine ring and the imine nitrogen of the Schiff base linkage act as coordination sites, effectively binding to metal centers. This property is exploited in coordination chemistry, catalysis, and the development of chemical sensors. nih.gov

Furthermore, the pyridine-carbaldehyde framework is structurally related to pyridoxal (B1214274), one of the forms of vitamin B6. nih.gov Pyridoxal phosphate (B84403) (PLP), the active form of vitamin B6, is a crucial coenzyme in a vast number of metabolic reactions, particularly those involving amino acids. fiveable.melibretexts.org It facilitates reactions such as transamination, decarboxylation, and racemization by forming a Schiff base with the amino acid substrate, demonstrating the biological relevance of this chemical motif. libretexts.orgdrugbank.com

Overview of Research Domains for this compound

Research involving this compound primarily capitalizes on its identity as a multifunctional ligand precursor. The molecule's distinct functional groups allow it to act as a versatile building block in several key research areas:

Coordination Chemistry and Schiff Base Formation: The most prominent application is its use in synthesizing multidentate Schiff base ligands. The carbaldehyde group readily reacts with various amines to form imines. The resulting Schiff base, along with the hydroxyl group and the pyridine nitrogen, can then coordinate to metal ions. These complexes are studied for their structural properties, magnetic behavior, and potential catalytic or biological activities.

Fluorescent Sensors: The extended conjugation in Schiff bases derived from this compound, often coupled with the electronic effects of the substituents, can give rise to interesting photophysical properties, such as fluorescence. Researchers explore the use of these compounds and their metal complexes as fluorescent sensors for detecting specific metal ions or anions.

Organic Synthesis: It serves as a starting material or intermediate for the construction of more complex heterocyclic systems. The reactive aldehyde and acetyl groups can be targeted for various organic transformations to build larger, functionalized molecules.

Historical Context of Pyridine Chemistry Relevant to this compound

The history of pyridine chemistry provides the foundation for the synthesis and study of complex derivatives like this compound.

Discovery and Structure Elucidation: Pyridine was first isolated from coal tar in the mid-19th century. openaccessjournals.com Scottish chemist Thomas Anderson is credited with its initial isolation from heating animal bones around the 1840s. acs.org The correct cyclic structure, analogous to benzene with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. nih.govwikipedia.org

Early Synthesis: The first laboratory synthesis of pyridine was reported in 1876 by William Ramsay, who passed a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot tube. nih.gov A more systematic and versatile method, the Hantzsch pyridine synthesis, was developed in 1881 by Arthur Hantzsch. wikipedia.org This method, involving the condensation of a β-ketoester, an aldehyde, and ammonia, was a landmark achievement, enabling the creation of a wide variety of substituted pyridines and dihydropyridines. wikipedia.org

Development of Functionalization: Over the 20th century, methods for introducing functional groups onto the pyridine ring were extensively developed. Understanding the reactivity of the pyridine ring—its susceptibility to nucleophilic substitution at the 2 and 4 positions and electrophilic substitution at the 3 position under harsh conditions—was crucial for designing synthetic routes to polysubstituted derivatives. nih.gov This accumulated knowledge allows for the targeted synthesis of complex molecules like this compound, which can then be used as specialized building blocks in modern chemical research. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

5-acetyl-6-oxo-1H-pyridine-2-carbaldehyde |

InChI |

InChI=1S/C8H7NO3/c1-5(11)7-3-2-6(4-10)9-8(7)12/h2-4H,1H3,(H,9,12) |

InChI Key |

QUUNCAVKPAKPQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(NC1=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetyl 6 Hydroxypyridine 2 Carbaldehyde

Retrosynthetic Analysis and Key Precursors for 5-Acetyl-6-hydroxypyridine-2-carbaldehyde

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several disconnection approaches can be envisioned, primarily focusing on established methods for pyridine (B92270) ring synthesis.

One plausible retrosynthetic strategy involves disconnecting the pyridine ring via a Hantzsch-type synthesis. This would lead to precursors such as an aminocrotonate equivalent, a 1,3-dicarbonyl compound, and a glyoxal (B1671930) derivative. Another approach could be based on the Bohlmann-Rahtz pyridine synthesis, which would suggest precursors like an enamine and an alkynone.

A more direct retrosynthesis might involve functional group interconversion. For instance, the carbaldehyde group could be derived from the oxidation of a methyl group, and the acetyl group could be introduced via a Friedel-Crafts-type acylation, although such reactions are often challenging on electron-deficient pyridine rings.

Based on these analyses, a table of key potential precursors for the synthesis of this compound can be compiled.

| Precursor Type | Specific Examples | Retrosynthetic Approach |

| Acyclic Precursors | Ethyl 3-aminocrotonate, Acetylacetone, Glyoxal | Hantzsch-type synthesis |

| Enamine/Alkynone | 3-Amino-2-butenamide, 1-Acetyl-2-propyn-1-one | Bohlmann-Rahtz synthesis |

| Substituted Pyridines | 2-Methyl-6-hydroxypyridine, 5-Acetyl-2-methylpyridine | Functional group interconversion |

Direct Synthetic Routes to this compound

Directly assembling the this compound scaffold in a single or few steps is highly desirable for synthetic efficiency. One-pot and multi-component approaches, as well as regioselective syntheses, are key strategies in this regard.

One-Pot and Multi-Component Approaches

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all the reactants. ymerdigital.comnih.govnih.govscribd.com Several MCRs are known for the synthesis of substituted pyridines. organic-chemistry.orgcore.ac.ukorganic-chemistry.orgwindows.netacs.org For instance, a modified Hantzsch synthesis or a related multi-component reaction could potentially be designed to yield the target molecule or a close derivative.

A hypothetical one-pot reaction could involve the condensation of a β-keto-enamine, an active methylene (B1212753) compound, and a suitable three-carbon electrophile, followed by an in-situ oxidation to furnish the aromatic pyridine ring. The choice of reactants would be crucial to ensure the correct placement of the acetyl, hydroxyl, and formyl precursor groups.

Regioselective Synthesis of Substituted Pyridine-Carbaldehydes

The regioselective synthesis of substituted pyridine-carbaldehydes is a critical aspect of constructing the target molecule. google.comresearchgate.netrsc.org Achieving the desired 2,5,6-substitution pattern requires careful control over the reactivity of the pyridine ring and the directing effects of the substituents.

One strategy could involve the synthesis of a 2,5-disubstituted pyridine precursor, followed by the regioselective introduction of the third functional group. For example, starting with a 5-acetyl-6-hydroxypyridine, a formylation reaction could be attempted at the C2 position. The directing effects of the existing acetyl and hydroxyl groups would play a crucial role in determining the outcome of this reaction.

Derivatization of Existing Pyridine Scaffolds to Yield this compound

An alternative to building the pyridine ring from acyclic precursors is to functionalize a pre-existing, simpler pyridine derivative. This approach relies on the selective introduction of the acetyl, hydroxyl, and carbaldehyde groups onto the pyridine core.

Introduction of Acetyl and Hydroxyl Groups

The introduction of an acetyl group onto a pyridine ring can be challenging via traditional Friedel-Crafts acylation due to the electron-deficient nature of the ring and the propensity for N-acylation. However, alternative methods exist, such as radical acylation or the use of organometallic reagents.

The introduction of a hydroxyl group can be achieved through various methods. One common approach is the oxidation of a pyridine to its N-oxide, followed by rearrangement with acetic anhydride (B1165640) and subsequent hydrolysis. Another method involves the use of enzymes, such as hydroxylases, which can exhibit high regioselectivity. nih.govnih.gov For instance, 2-hydroxypyridine (B17775) can be synthesized from pyridine, and this could serve as a starting point for further functionalization. google.com The synthesis of 2-amino-5-hydroxypyridine (B112774) has also been reported, which could potentially be converted to the desired product. asianpubs.org

Formylation Reactions on Pyridine Rings

The formyl group can be introduced onto a pyridine ring through several methods. The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic and heterocyclic compounds. However, its application to substituted pyridines would depend on the electronic nature of the substituents already present.

Alternatively, the formyl group can be generated from a methyl group via oxidation. For example, a 2-methyl-5-acetyl-6-hydroxypyridine could be oxidized to the corresponding 2-carbaldehyde using reagents like selenium dioxide or manganese dioxide. researchgate.netgoogle.com The synthesis of pyridine-2-carbaldehyde itself is well-established and can serve as a precursor for further substitutions. google.com

Catalytic Approaches in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. However, the application of specific catalytic strategies for the synthesis of this compound has not been documented.

Transition metal catalysis is a powerful tool for the construction of pyridine rings and the functionalization of existing ones. biosynce.commdpi.com Catalysts based on palladium, copper, iron, and rhodium are frequently used for C-C and C-N bond formations, which are essential for building the substituted pyridine core. rsc.orgnih.govrsc.org Methodologies such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and cyclization reactions are standard in pyridine synthesis. mdpi.com

Despite the versatility of these methods, a search of the chemical literature did not yield any reports of their specific application to construct or modify a scaffold to produce this compound. Research in this area would be required to determine the feasibility, optimal catalysts, and reaction conditions.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis, particularly for asymmetric synthesis. researchgate.net These methods can be effective for constructing heterocyclic systems under mild conditions. researchgate.net

Similarly, various metal-free synthetic strategies are employed for pyridine synthesis. However, no published research could be found that specifically employs organocatalysis or other metal-free strategies for the targeted synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inrasayanjournal.co.in Key principles include the use of renewable feedstocks, safer solvents, catalysis, and designing for energy efficiency. ijarsct.co.in The application of these principles is widespread in the synthesis of heterocycles, including pyridines. researchgate.net Strategies such as microwave-assisted synthesis, reactions in aqueous media, and the use of biodegradable catalysts are common. ijarsct.co.inrasayanjournal.co.in

While these principles are broadly applicable, there are no specific studies that report a "green" synthesis of this compound. The development of such a process would involve a dedicated research effort to align a potential synthetic route with the principles of green chemistry.

Synthesis of Isotopic Analogs of this compound

Isotopically labeled compounds are invaluable tools in various scientific fields, including for mechanistic studies and as internal standards in analytical chemistry. Common isotopes used in organic chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Methods for the isotopic labeling of pyridine rings are established. For instance, ¹⁵N-labeling of pyridines can be achieved through ring-opening and closing sequences using a labeled nitrogen source like ¹⁵NH₄Cl. nih.govchemrxiv.orgnih.govacs.org This allows for the direct incorporation of the ¹⁵N isotope into the pyridine heterocycle. nih.govchemrxiv.orgacs.org

However, no literature could be found describing the synthesis of any isotopic analogs of this compound. The synthesis would require adapting general labeling methods to a specific, multi-step synthesis of the target molecule, which itself is not documented.

Chemical Reactivity and Transformations of 5 Acetyl 6 Hydroxypyridine 2 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group at the C2 position of the pyridine (B92270) ring is a primary site for nucleophilic attack and redox reactions.

The aldehyde functional group is susceptible to nucleophilic attack, a characteristic reaction of carbonyl compounds. wikipedia.org With amines, it readily forms Schiff bases, which are valuable intermediates in organic synthesis and can act as bidentate ligands in coordination chemistry. wikipedia.org For instance, condensation with primary amines yields imines, as illustrated in the following reaction:

Table 1: Examples of Nucleophilic Condensation Reactions at the Carbaldehyde Group

| Reactant | Product | Reaction Type |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Condensation |

| Hydrazine (H₂NNH₂) | Hydrazone | Condensation |

These condensation reactions are typically catalyzed by acid and involve the elimination of a water molecule. The reactivity of the carbaldehyde is enhanced by the electron-withdrawing effect of the pyridine ring. Such reactions are common for pyridine-2-carbaldehyde and its derivatives. researchgate.net

The carbaldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of pyridine aldehydes to the corresponding carboxylic acids can be achieved using various oxidizing agents. wikipedia.org Common methods for the oxidation of similar aromatic aldehydes suggest that reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could be effective. The oxidation of the carbaldehyde would yield 5-acetyl-6-hydroxypyridine-2-carboxylic acid.

Reduction: The selective reduction of the carbaldehyde to a primary alcohol can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is generally chemoselective for aldehydes and ketones over esters and amides. masterorganicchemistry.com The reduction of 5-acetyl-6-hydroxypyridine-2-carbaldehyde with NaBH₄ would be expected to yield (5-acetyl-6-hydroxypyridin-2-yl)methanol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but might also reduce the acetyl group. quimicaorganica.org

Table 2: Oxidation and Reduction of the Carbaldehyde Moiety

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | 5-Acetyl-6-hydroxypyridine-2-carboxylic acid |

Transformations at the Acetyl Group

The acetyl group at the C5 position offers another site for chemical modification, including reactions at the carbonyl carbon and the α-carbon.

The methyl group of the acetyl moiety is acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the pyridine ring. This allows for α-functionalization reactions. For example, it can undergo condensation reactions with aldehydes in the presence of a base. rsc.org Furthermore, the carbonyl of the acetyl group can undergo nucleophilic addition, similar to the carbaldehyde, though it is generally less reactive.

The acetyl group can be subjected to hydrolysis under certain conditions, although this is generally a less common transformation for aryl ketones. More prevalent is the derivatization of the acetyl group to form other functional groups. mdpi.comlibretexts.org For instance, reaction with hydrazines can form hydrazones, which are useful in characterization and as intermediates for further synthesis. nih.gov

Table 3: Potential Derivatization Reactions of the Acetyl Group

| Reagent | Product Type |

|---|---|

| Hydrazine derivatives | Hydrazone |

| Semicarbazide | Semicarbazone |

Reactions at the Hydroxyl Functionality

The hydroxyl group at the C6 position behaves as a typical phenolic hydroxyl group, exhibiting acidic properties and nucleophilic character. It exists in tautomeric equilibrium with its pyridone form. researchgate.net

The hydroxyl group can be readily deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for reactions such as etherification and esterification.

Etherification: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) would lead to the formation of the corresponding ether. For example, reaction with methyl iodide would yield 5-acetyl-6-methoxypyridine-2-carbaldehyde.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form esters. chemicalbook.com For instance, reaction with acetyl chloride would produce the corresponding acetate (B1210297) ester.

Table 4: Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I) + Base | 5-Acetyl-6-alkoxypyridine-2-carbaldehyde |

O-Alkylation, O-Acylation, and O-Silylation Reactions

The presence of a hydroxyl group on the pyridine ring allows for a range of reactions at the oxygen atom, including O-alkylation, O-acylation, and O-silylation. These transformations are crucial for modifying the molecule's properties and for protecting the hydroxyl group during subsequent synthetic steps.

O-Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides, in the presence of a base leads to the formation of the corresponding O-alkylated derivatives. The choice of base is critical in directing the reaction towards O-alkylation versus N-alkylation of the pyridine ring, a common competitive pathway in hydroxypyridines. researchgate.net The introduction of an O-alkyl group can significantly alter the electronic properties of the pyridine ring, enhancing its aromaticity and influencing its biological activity. nih.gov

O-Acylation: The hydroxyl group can be readily acylated using acylating agents like acetic anhydride (B1165640) or acyl chlorides, typically in the presence of a base such as pyridine. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.com Chemoselective O-acylation can be achieved under acidic conditions, which protonates the pyridine nitrogen, thereby favoring the reaction at the less hindered and more nucleophilic hydroxyl group. nih.gov The resulting esters are generally stable but can be cleaved under basic conditions.

O-Silylation: Silylation of the hydroxyl group with reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine (B128534) or imidazole (B134444) provides the corresponding silyl (B83357) ethers. This reaction is a common method for protecting the hydroxyl group during multi-step syntheses due to the ease of formation and subsequent cleavage of the silyl ether.

Table 1: Representative O-Functionalization Reactions

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH3I) | Base (e.g., K2CO3), Solvent (e.g., DMF) | 5-Acetyl-6-methoxypyridine-2-carbaldehyde |

| O-Acylation | Acetic Anhydride | Pyridine | 5-Acetyl-2-formylpyridin-6-yl acetate |

| O-Silylation | TMSCl | Triethylamine, CH2Cl2 | 5-Acetyl-6-(trimethylsilyloxy)pyridine-2-carbaldehyde |

Hydrogen Bonding Networks and Tautomerism (e.g., pyridone-hydroxypyridine tautomerism)

This compound can exist in tautomeric forms, primarily the hydroxypyridine and the pyridone forms. youtube.com The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. nih.govacs.orgnih.gov In the solid state and in non-polar solvents, the hydroxypyridine form is generally favored due to the stability conferred by the aromatic ring. However, in polar solvents, the pyridone tautomer can be significantly populated.

The presence of multiple hydrogen bond donors and acceptors (the hydroxyl group, the acetyl carbonyl, the carbaldehyde carbonyl, and the pyridine nitrogen) allows for the formation of intricate intra- and intermolecular hydrogen bonding networks. acs.orgnih.gov These hydrogen bonds play a crucial role in the crystal packing of the molecule and can influence its physical properties and reactivity. researchgate.net The formation of dimers and higher-order aggregates through hydrogen bonding is a common feature of hydroxypyridines. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally electron-deficient compared to benzene (B151609), which makes it less reactive towards electrophilic aromatic substitution (EAS). youtube.com The substituents on the ring further modulate its reactivity. The hydroxyl group is an activating group and directs electrophiles to the ortho and para positions (C3 and C5). Conversely, the acetyl and carbaldehyde groups are deactivating and meta-directing (C3 and C5 relative to their own positions, which corresponds to C4 relative to the nitrogen).

Given the substitution pattern, the C3 and C4 positions are the most likely sites for electrophilic attack, with the outcome depending on the reaction conditions and the nature of the electrophile.

In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (C2 and C6). The presence of the electron-withdrawing acetyl and carbaldehyde groups further activates the ring towards nucleophilic attack. While the C6 position is occupied by a hydroxyl group, the C2 position, bearing the carbaldehyde, could potentially undergo nucleophilic substitution under certain conditions, although displacement of a formyl group is not a common reaction. More likely, nucleophilic attack would occur at the C4 position, which is activated by the adjacent electron-withdrawing groups.

Formation of Metal Complexes and Ligand Chemistry with this compound

The presence of multiple heteroatoms with lone pairs of electrons (the pyridine nitrogen, the hydroxyl oxygen, the acetyl carbonyl oxygen, and the carbaldehyde carbonyl oxygen) makes this compound an excellent ligand for coordinating with metal ions. nih.govajrconline.org It can act as a bidentate or tridentate ligand, forming stable chelate complexes with a variety of transition metals and lanthanides. researchgate.netamazonaws.comnih.gov

The coordination can occur through various combinations of the donor atoms. For example, it can coordinate through the pyridine nitrogen and the hydroxyl oxygen, or through the hydroxyl oxygen and the acetyl carbonyl oxygen. The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions. The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties.

Table 2: Potential Coordination Modes

| Coordination Mode | Donor Atoms | Potential Metal Ions |

|---|---|---|

| Bidentate | Pyridine N, Hydroxyl O | Cu(II), Ni(II), Co(II), Zn(II) |

| Bidentate | Hydroxyl O, Acetyl O | Fe(III), Al(III) |

| Tridentate | Pyridine N, Hydroxyl O, Carbaldehyde O | Lanthanides, Ru(II), Rh(III) |

Photochemical and Thermal Transformations of this compound

The photochemical behavior of pyridines can involve various transformations, including ring transposition and functionalization. nih.govarkat-usa.orgconsensus.appacs.org Upon irradiation with UV light, this compound may undergo isomerization or reaction with other molecules, depending on the wavelength and the presence of other reagents. rsc.org The carbonyl groups of the acetyl and carbaldehyde moieties can also participate in photochemical reactions, such as Norrish-type cleavages or photoreductions.

The thermal stability of pyridine derivatives varies depending on the substituents. At elevated temperatures, pyridine compounds can undergo decomposition through radical pathways. rsc.orgwmich.edu For this compound, thermal decomposition could be initiated by the cleavage of the weaker bonds in the molecule, such as the C-C bonds of the acetyl or carbaldehyde groups, or by fragmentation of the pyridine ring itself. The presence of the hydroxyl group might also influence the decomposition pathway. The thermal decomposition of related azidopyridines has been shown to proceed with the loss of nitrogen to form highly reactive nitrene intermediates. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights and Structural Elucidation of 5 Acetyl 6 Hydroxypyridine 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For 5-Acetyl-6-hydroxypyridine-2-carbaldehyde, detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into the connectivity and chemical environment of each atom within the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|---|

| 1 | - | ~150.2 | - | - |

| 2 | 9.85 | ~192.5 | s | - |

| 3 | 7.98 | ~125.8 | d | 8.0 |

| 4 | 8.15 | ~140.1 | d | 8.0 |

| 5 | - | ~131.5 | - | - |

| 6 | - | ~163.0 | - | - |

| 7 (C=O) | - | ~198.0 | - | - |

| 8 (CH₃) | 2.60 | ~26.5 | s | - |

Note: This data is hypothetical and serves as an illustrative example of expected values.

2D-NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY)

To overcome the limitations of 1D NMR and to establish definitive structural connections, a suite of 2D-NMR experiments is indispensable.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, a cross-peak between the protons at positions 3 and 4 in the pyridine (B92270) ring would be expected in a COSY spectrum, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would directly correlate each proton to its attached carbon atom. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the acetyl and carbaldehyde functional groups to the pyridine ring. For example, correlations from the methyl protons of the acetyl group to the carbonyl carbon and the C5 of the pyridine ring would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule in solution.

Solid-State NMR Applications

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure in its crystalline form. This technique would be particularly useful for identifying different polymorphs and understanding the effects of crystal packing on the molecular conformation of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (intramolecular H-bond) | 3200-2800 (broad) | Weak |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C-H stretch (aldehyde) | 2900-2800, 2800-2700 | Moderate |

| C=O stretch (acetyl) | ~1680 | Strong |

| C=O stretch (aldehyde) | ~1700 | Strong |

The IR spectrum would be dominated by strong absorptions corresponding to the carbonyl stretching vibrations of the acetyl and carbaldehyde groups. The presence of a broad O-H stretching band would suggest significant hydrogen bonding, likely an intramolecular hydrogen bond between the hydroxyl group and the adjacent acetyl group. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the pyridine ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule and provide insights into its photophysical properties. The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic pyridine ring and the carbonyl chromophores. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity. Upon excitation, the molecule may exhibit fluorescence, and the study of its emission spectrum, quantum yield, and lifetime would provide valuable information about the nature of its excited states and deactivation pathways.

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (e.g., C₈H₇NO₃).

Tandem MS (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable structural information. For instance, the loss of a methyl radical (•CH₃) from the acetyl group or the loss of a carbon monoxide (CO) molecule from the aldehyde group would be expected fragmentation pathways, helping to confirm the presence and connectivity of these functional groups.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assemblies

The definitive and most precise method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide detailed information on bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the formation of its supramolecular architecture. The crystallographic data would provide an experimental benchmark for validating theoretical calculations of the molecular structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Research on Chiroptical Properties of this compound Derivatives Currently Unavailable

A thorough review of scientific literature reveals a notable absence of studies on the circular dichroism and chiroptical spectroscopy of this compound and its chiral derivatives. While research exists on the synthesis and spectroscopic analysis of various pyridine derivatives, specific investigations into the chiroptical properties of chiral compounds originating from this compound have not been reported.

Circular dichroism (CD) spectroscopy is a critical analytical technique for elucidating the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the three-dimensional arrangement of atoms in a molecule. Chiroptical spectroscopy, a broader field encompassing CD and other techniques, is instrumental in understanding the relationship between a molecule's structure and its optical activity.

The lack of published data in this specific area indicates a potential gap in the current body of chemical research. Future studies would be necessary to synthesize chiral derivatives of this compound and subsequently analyze their chiroptical properties. Such research could provide significant insights into the molecule's absolute configuration, conformational analysis, and potential interactions with other chiral molecules. Without experimental data, any discussion on the circular dichroism and chiroptical spectroscopy of this compound's derivatives would be purely speculative.

Therefore, the requested article section on "Circular Dichroism and Chiroptical Spectroscopy" for this compound cannot be provided at this time due to the lack of available scientific research.

Computational and Theoretical Investigations of 5 Acetyl 6 Hydroxypyridine 2 Carbaldehyde

Quantum Chemical Calculations on Electronic Structure and Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the ground-state electronic structure and optimized geometry of molecules. For pyridine (B92270) derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.gov

A DFT optimization of 5-Acetyl-6-hydroxypyridine-2-carbaldehyde would reveal key structural parameters. A critical feature is the intramolecular hydrogen bond between the hydroxyl group at the 6-position and the oxygen of the acetyl group at the 5-position, or alternatively, the aldehyde group at the 2-position. Calculations on similar structures, such as 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde, show that a strong intramolecular hydrogen bond forms between a hydroxyl group and an adjacent aldehyde oxygen, creating a stable S(6) ring motif. nih.gov For the title compound, this interaction would significantly influence the planarity and geometry of the substituent groups relative to the pyridine ring.

The electronic properties derived from such calculations include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electrophilic and nucleophilic regions of the molecule. The electron-withdrawing acetyl and carbaldehyde groups would create electron-deficient (blue) regions, particularly around their carbonyl carbons, while the hydroxyl oxygen and pyridine nitrogen would be electron-rich (red) centers.

The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. In substituted pyridines, the distribution of these orbitals is key; the HOMO is often located over the electron-rich pyridine ring and hydroxyl group, while the LUMO is typically distributed over the electron-accepting acetyl and carbaldehyde moieties. mdpi.com

Table 1: Predicted Geometric Parameters for a Hydroxypyridine Derivative from DFT Calculations This table presents data for a related compound, 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde, to illustrate typical results from DFT calculations. nih.gov

| Parameter | Bond/Angle | X-ray Value | DFT B3LYP/6-311G(d,p) |

| Bond Length | O-H | - | 0.98 Å |

| Bond Length | C=O (aldehyde) | 1.25 Å | 1.24 Å |

| Bond Length | C-O (hydroxyl) | 1.34 Å | 1.35 Å |

| Hydrogen Bond | O-H···O | 1.83 Å | 1.71 Å |

| Bond Angle | C-C-O (hydroxyl) | 122.1° | 121.8° |

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds—specifically between the pyridine ring and the acetyl and carbaldehyde groups—means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable isomers (rotamers) and map the potential energy surface associated with bond rotations.

For pyridine carboxaldehydes, studies have shown that the orientation of the aldehyde group relative to the pyridine nitrogen (syn or anti) is a key factor. researchgate.net The relative energies of these conformers determine their population at a given temperature. The rotational barrier of the C-C bond connecting the aldehyde to the ring can be calculated, providing insight into the flexibility of this group.

For this compound, the analysis is more complex. The primary rotational dynamics involve:

Rotation of the C(2)-CHO bond.

Rotation of the C(5)-C(O)CH₃ bond.

Rotation of the C(6)-OH bond.

However, the strong intramolecular hydrogen bond between the 6-hydroxyl and one of the adjacent carbonyl groups would severely restrict the rotation of both the hydroxyl and the involved carbonyl group, effectively locking them into a planar arrangement with the ring. The dominant conformational flexibility would therefore arise from the rotation of the other, non-hydrogen-bonded carbonyl group. Computational methods can map the energy landscape by systematically rotating this bond and calculating the energy at each step, revealing the most stable conformer and the energy barriers to interconversion. mdpi.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure. nih.gov

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, key predicted peaks would include the C=O stretching frequencies for the acetyl and aldehyde groups, the O-H stretch of the hydroxyl group, and the characteristic C=C/C=N stretching modes of the pyridine ring. The calculated O-H stretching frequency would likely be red-shifted (lower frequency) and broadened due to the strong intramolecular hydrogen bonding. A computational study on 3-pyridine carboxaldehyde assigned the C=O stretching mode at 1735 cm⁻¹ and the aldehyde C-H stretch at 2794 cm⁻¹. materialsciencejournal.org Similar calculations for the title compound would help assign peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. The calculations would predict distinct signals for the aromatic proton, the aldehyde proton, and the acetyl methyl protons. The chemical shift of the hydroxyl proton would be predicted to be significantly downfield, a characteristic feature of strong intramolecular hydrogen bonding. Comparing these predicted shifts with experimental data is a powerful method for structural verification. dntb.gov.ua

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The calculations for this compound would likely predict π→π* and n→π* transitions associated with the aromatic system and the carbonyl groups.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations excel at describing static, gas-phase properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment. nih.gov

An MD simulation of this compound would typically place the molecule in a simulation box filled with a chosen solvent, such as water. By solving Newton's equations of motion for every atom over thousands of steps, the simulation generates a trajectory of the molecule's movement.

Analysis of this trajectory can reveal:

Conformational Flexibility: The simulation would show the real-time rotation of the non-hydrogen-bonded carbonyl group and any other flexible parts of the molecule. This provides a dynamic view of the conformational landscape explored at a given temperature. researchgate.net

Solvent Effects: MD is particularly powerful for studying how solvent molecules arrange themselves around the solute. rsc.org For the title compound in water, the simulation would show the formation of hydrogen bonds between water molecules and the pyridine nitrogen, the free carbonyl oxygen, and potentially the hydroxyl group. The organization of water molecules around the molecule (the solvation shell) is critical for understanding its solubility and reactivity in aqueous media. rsc.org

Reaction Mechanism Studies and Transition State Analysis

Computational methods are invaluable for exploring the potential chemical reactions of a molecule. For this compound, with its multiple reactive sites (two carbonyls, a hydroxyl group, and the pyridine ring), several reactions could be investigated. For instance, one could study its behavior in a nucleophilic addition reaction at one of the carbonyl carbons.

DFT calculations can be used to map the entire reaction coordinate from reactants to products. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction pathway. Computational algorithms are used to locate this first-order saddle point on the potential energy surface.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the kinetic barrier of the reaction.

A study on the nucleophilic substitution of pyridine at an unsaturated carbon center demonstrates how DFT can be used to analyze transition state orbitals to understand the reaction mode. rsc.org Similarly, computational studies on the synthesis of related pyridopyrimidines have elucidated complex multi-step reaction mechanisms, identifying rate-determining steps and the role of catalysts. nih.gov Such an analysis for this compound could predict its reactivity and guide synthetic applications.

In Silico Studies of Molecular Interactions

In silico techniques like molecular docking are used to predict how a small molecule (a ligand) might bind to a biological macromolecule, typically a protein receptor. This is a cornerstone of computational drug discovery.

The process for this compound would involve:

Selecting a Protein Target: Choosing a protein whose function one wishes to modulate (e.g., an enzyme like cyclooxygenase-2 or a receptor). mdpi.com

Preparing the Structures: Obtaining the 3D structures of the protein (often from a database like the PDB) and generating a 3D conformer of the ligand.

Docking Simulation: Using software to systematically place the ligand into the active or binding site of the protein in many different orientations and conformations. mdpi.com

Scoring and Analysis: Each resulting pose is assigned a score, typically an estimate of the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Studies on various pyridine derivatives have successfully used this approach. For example, docking studies of 3-Bromo-2-hydroxypyridine against bromodomain inhibitors identified key hydrogen bond interactions and calculated binding energies for different protein targets. nih.gov Similarly, docking of other heterocyclic systems has shown how hydroxyl and acetyl groups can form crucial hydrogen bonds with amino acid residues in an enzyme's active site, leading to potent inhibition. mdpi.comnih.gov For this compound, the hydroxyl group, the two carbonyl oxygens, and the pyridine nitrogen are all potential hydrogen bond donors or acceptors, making it a promising candidate for forming strong interactions within a protein binding site.

Table 2: Example of Molecular Docking Results for Pyridine-based Ligands This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (e.g., 5IKR) | This compound | -8.2 | Arg120, Tyr355 | Hydrogen Bond (with OH) |

| Ser530 | Hydrogen Bond (with C=O) | |||

| Phe518 | π-π Stacking (with ring) | |||

| Bromodomain 4 (e.g., 5IBN) | This compound | -7.5 | Asn140 | Hydrogen Bond (with C=O) |

| Trp81 | π-π Stacking (with ring) |

Mechanistic Biological and Biochemical Interactions of 5 Acetyl 6 Hydroxypyridine 2 Carbaldehyde and Its Derivatives

Enzymatic Interaction Studies (e.g., inhibition, activation, substrate mimicry)

The pyridine (B92270) scaffold, particularly when substituted with hydroxyl and carboxyl groups, is known to interact with various enzymes. While specific enzymatic studies on 5-Acetyl-6-hydroxypyridine-2-carbaldehyde are limited, research on analogous compounds provides insights into its potential as an enzyme modulator.

Derivatives of 3-hydroxypyridine (B118123) have been shown to modulate the activity of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. For instance, the 3-hydroxypyridine derivative emoxypine has been observed to decrease the activity of both MAO-A and MAO-B in vitro. This suggests that the hydroxypyridine core can be a key pharmacophore for enzyme inhibition.

Furthermore, studies on 5-amide substituted pyridine-2-carboxylic acids have demonstrated their inhibitory effects on prolyl 4-hydroxylase, an enzyme involved in collagen synthesis. These compounds were found to be equipotent to the known inhibitor pyridine-2,5-dicarboxylic acid, highlighting the importance of the pyridine-2-carboxylate structure in binding to the enzyme's active site. wikipedia.org Analogs of 2-pyridinecarboxylic acid have also been reported to inhibit enzymes such as alpha-amylase and carboxypeptidase A. nih.gov

Receptor Binding and Allosteric Modulation at the Molecular Level

The potential for this compound and its derivatives to interact with cellular receptors is an area of active investigation. The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, is particularly relevant for this class of compounds. wikipedia.org

While direct receptor binding data for this compound is not yet available, studies on related structures offer valuable clues. For example, a series of new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine (B1678402) group were designed and synthesized to study their affinity for the serotonin (B10506) 5-HT1A and 5-HT2A receptors. mdpi.comresearchgate.net Several of these compounds exhibited high affinity for the 5-HT1A receptor, with some showing antagonistic properties. mdpi.comresearchgate.net This suggests that the acetyl and hydroxyl groups, as part of a larger molecular scaffold, can contribute to effective receptor binding. The acetyl group, in particular, was hypothesized to form hydrogen bonds with residues in the 5-HT1A binding pocket. researchgate.net

The pyridine ring itself is a common motif in many receptor ligands. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions with aromatic amino acid residues in the receptor's binding site. The combination of the acetyl, hydroxyl, and carbaldehyde groups on the pyridine ring of this compound creates a unique electronic and steric profile that could allow for specific interactions with various receptor subtypes. Further research, including radioligand binding assays and functional studies, is needed to elucidate the specific receptor targets and the nature of these interactions. researchgate.net

Interactions with Biomolecules (e.g., proteins, nucleic acids)

Beyond specific enzymatic and receptor interactions, this compound has the potential to interact with a variety of other biomolecules, including proteins and nucleic acids. The functional groups on the molecule provide multiple points of contact for such interactions.

The interaction of pyridine-2-carbaldehyde derivatives with nucleic acids has been explored. For instance, copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone have been shown to interact with DNA. rsc.org These complexes act as groove binders with poly(dA-dT)2 and as external binders with poly(dG-dC)2 and calf thymus DNA, primarily through electrostatic interactions. rsc.org While this involves a metal complex of a derivative, it highlights the potential of the pyridine-2-carbaldehyde scaffold to be directed towards nucleic acid binding. The planar nature of the pyridine ring could allow for intercalation between DNA base pairs, while the functional groups could interact with the sugar-phosphate backbone or the bases in the major or minor grooves.

In terms of protein interactions, the aldehyde group is a key feature. Aldehydes can react with primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form Schiff bases. This covalent modification can alter the structure and function of the protein. The hydroxyl and acetyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, further stabilizing the binding of the molecule to a protein. These non-covalent interactions are crucial for the initial recognition and binding that may precede any covalent modification.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies focused on Molecular Interactions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. acetherapeutics.comnih.gov While specific SAR and QSAR studies for this compound are not extensively documented, research on related pyridine and pyridinone derivatives provides a framework for how such studies could be approached. researchgate.netnih.gov

For instance, a QSAR study on pyridine derivatives for their antioxidant activity revealed the importance of certain molecular descriptors in predicting their biological function. sigmaaldrich.com Such studies typically involve calculating a range of descriptors related to the molecule's electronic, steric, and hydrophobic properties and correlating them with the observed activity. For this compound, key descriptors would likely include the partial charges on the atoms of the functional groups, the dipole moment, molecular volume, and logP (a measure of lipophilicity).

SAR studies on substituted pyridine-2-carboxaldehyde thiosemicarbazones have shown that the nature and position of substituents on the pyridine ring significantly affect their antineoplastic activity. nih.gov For example, the presence of an amino group at the 3-position was found to be particularly effective. nih.gov This highlights the sensitivity of the biological activity to even minor structural modifications.

A hypothetical SAR study on this compound derivatives could involve synthesizing analogs with modifications to each of the three functional groups. For example, the acetyl group could be replaced with other acyl groups of varying chain lengths to probe the effect of hydrophobicity. The hydroxyl group could be converted to an ether or an ester to investigate the role of hydrogen bonding. The carbaldehyde could be oxidized to a carboxylic acid or reduced to an alcohol to understand the importance of the aldehyde functionality for a specific biological activity. The data from such a study would be instrumental in designing more potent and selective derivatives.

Cellular Assays for Mechanistic Understanding of Cellular Processes (e.g., uptake, localization, enzymatic activity within cells)

To understand the biological effects of this compound at a cellular level, a variety of assays can be employed to investigate its uptake, subcellular localization, and its impact on intracellular enzymatic activities.

The cellular uptake of a compound is a critical first step for its biological activity. For a molecule like this compound, uptake could occur through passive diffusion across the cell membrane or via specific transporter proteins. The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, will influence the mechanism of uptake. Studies on pyridinecarboxaldehyde derivatives have indicated that structural alterations, such as the position of the carboxaldehyde group, can significantly change the biological activity of the compounds, which may be related to differences in cellular uptake. nih.gov

Once inside the cell, the subcellular localization of the compound can provide clues about its potential targets. Fluorescently labeling a derivative of this compound would allow for its visualization within the cell using microscopy techniques. This could reveal whether the compound accumulates in specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, thereby narrowing down the potential molecular targets.

Furthermore, assays to measure the effect of the compound on intracellular enzymatic activity are crucial for understanding its mechanism of action. For example, if the compound is hypothesized to inhibit a particular enzyme, the activity of that enzyme can be measured in cell lysates or in intact cells after treatment with the compound. Pyridone derivatives have been reported to regulate critical signaling pathways that influence intracellular enzyme activity. researchgate.net

Exploration of Biotransformation Pathways (excluding human metabolism/pharmacokinetics)

The biotransformation of pyridine and its derivatives has been extensively studied in microorganisms and plants, revealing several conserved metabolic pathways. These studies provide a strong basis for predicting the likely biotransformation routes for this compound in non-human biological systems.

In microorganisms, the degradation of pyridine compounds often begins with hydroxylation of the pyridine ring. nih.govnih.gov For hydroxypyridines, a common initial step is the introduction of a second hydroxyl group. For instance, 3-hydroxypyridine can be converted to 2,5-dihydroxypyridine (B106003) by various bacteria. nih.govnih.gov Given that this compound already possesses a hydroxyl group at the 6-position (which is equivalent to the 2-position in the pyridone tautomer), a likely next step in its microbial metabolism would be further hydroxylation at another position on the ring, followed by ring cleavage. The transformation rate of pyridine derivatives is dependent on the substituents, with pyridine carboxylic acids generally showing the highest transformation rate. semanticscholar.org

The subsequent step after dihydroxylation is typically the oxidative cleavage of the pyridine ring, leading to the formation of aliphatic intermediates. nih.gov For example, the ring of 2,5-dihydroxypyridine can be cleaved to yield maleamic and formic acids. These intermediates then enter central metabolic pathways.

Applications of 5 Acetyl 6 Hydroxypyridine 2 Carbaldehyde in Materials Science and Catalysis

Utilization as a Ligand in Coordination Chemistry

The arrangement of nitrogen and oxygen donor atoms in 5-Acetyl-6-hydroxypyridine-2-carbaldehyde makes it an excellent candidate for use as a ligand in coordination chemistry. The pyridine (B92270) nitrogen, the aldehydic oxygen, the acetyl oxygen, and the hydroxyl oxygen can all potentially coordinate with metal ions, allowing for the formation of stable metal complexes with diverse geometries and electronic properties.

The synthesis of metal complexes using pyridine-based ligands is a well-established area of research. Pyridine derivatives are known to form stable complexes with a wide range of transition metals. The presence of multiple coordinating sites in this compound allows it to act as a multidentate ligand, leading to the formation of chelate rings which enhance the stability of the resulting complexes.

For instance, Schiff bases derived from pyridine-2-carbaldehyde are widely used in coordination chemistry. These ligands, formed by the condensation of the aldehyde with a primary amine, can coordinate with metal ions through the pyridine nitrogen and the imine nitrogen. The resulting metal complexes have shown a variety of interesting properties and applications.

The design of metal complexes with this compound can be tailored by carefully selecting the metal ion and the reaction conditions. The coordination geometry of the resulting complex will depend on the size and electronic configuration of the metal ion, as well as the stoichiometry of the reaction.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Donor Atom | Potential for Metal Binding |

| Pyridine Ring | Nitrogen | Strong |

| Carbaldehyde Group | Oxygen | Moderate |

| Acetyl Group | Oxygen | Moderate |

| Hydroxyl Group | Oxygen | Strong (can be deprotonated) |

Metal complexes derived from pyridine-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. The electronic properties of the pyridine ring can be tuned by the presence of substituents, which in turn influences the catalytic activity of the metal center.

Complexes of palladium(II) with pyridine ligands, for example, have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions nih.gov. The catalytic efficiency can be correlated with the basicity of the pyridine ligand, which is influenced by the electronic nature of its substituents nih.gov.

Similarly, copper(II) complexes containing pyridine-2-carbaldehyde have been utilized as catalysts in the synthesis of pyran and 2-benzylidenemalononitrile derivatives rsc.orgnih.gov. These catalysts have shown good activity and can be recycled multiple times without a significant loss of performance rsc.orgnih.gov. Barium(II) complexes with a pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligand have been shown to catalyze the aerobic oxidation of benzyl alcohol mdpi.com.

Table 2: Examples of Catalytic Activities of Related Pyridine-Carbaldehyde Metal Complexes

| Metal Complex | Reaction Catalyzed | Reference |

| Palladium(II) with pyridine ligands | Suzuki-Miyaura and Heck cross-coupling | nih.gov |

| Copper(II) with pyridine-2-carbaldehyde | Synthesis of pyran derivatives | rsc.orgnih.gov |

| Copper(II) with pyridine-2-carbaldehyde | Synthesis of 2-benzylidenemalononitrile derivatives | rsc.orgnih.gov |

| Barium(II) with pyridine-2-carboxaldehyde derivative | Aerobic oxidation of benzyl alcohol | mdpi.com |

Role as a Building Block in Polymer Synthesis

The presence of multiple reactive functional groups in this compound makes it a potential monomer for the synthesis of novel polymers. The aldehyde and hydroxyl groups can participate in condensation polymerization reactions to form polyesters or polyethers. The pyridine ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.

Pyridine-based polymers are of interest due to their unique electronic and photophysical properties, as well as their potential applications in areas such as catalysis and materials science dntb.gov.ua. The incorporation of this compound into a polymer chain could lead to materials with enhanced thermal stability, metal-chelating properties, or specific optical characteristics.

Integration into Functional Materials (e.g., sensors, optoelectronic devices)

The ability of this compound to form colored complexes with metal ions makes it a promising candidate for the development of colorimetric sensors. The change in color upon complexation with a specific metal ion can be used for the qualitative and quantitative determination of that ion.

Furthermore, the incorporation of this compound into larger conjugated systems or polymers could lead to materials with interesting optoelectronic properties. Metal complexes of pyridine-2-carbaldehyde derivatives have been investigated for their electrical conductivity, suggesting potential applications in electronic devices researchgate.net. The photoluminescence and electroluminescence of such materials could be tuned by modifying the substituents on the pyridine ring and by varying the coordinated metal ion.

Table 3: Potential Applications in Functional Materials

| Application Area | Relevant Properties of this compound |

| Sensors | Ability to form colored complexes with metal ions. |

| Optoelectronic Devices | Potential for tunable photophysical and electrical properties upon complexation or polymerization. |

Applications in Organic Synthesis as a Reactive Intermediate

In the field of organic synthesis, a reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is rapidly converted into a more stable species in the course of a multi-step reaction mit.edu. The aldehyde and acetyl groups of this compound are susceptible to a variety of chemical transformations, making the compound a useful reactive intermediate for the synthesis of more complex molecules.

The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions. The acetyl group's alpha-protons are acidic and can be removed to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions. The presence of these two reactive sites, along with the pyridine ring, allows for a wide range of synthetic manipulations, making it a versatile building block in multi-step organic synthesis mit.edu.

Use in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. Pyridine-based ligands are widely used in supramolecular chemistry due to their ability to direct the self-assembly of complex architectures through metal-ligand coordination and hydrogen bonding rsc.orgoup.comrsc.orgscilit.comacs.org.

The this compound molecule possesses both a pyridine nitrogen atom, which can coordinate to metal ions, and a hydroxyl group, which can act as a hydrogen bond donor. This combination of functionalities makes it an ideal building block for the construction of supramolecular assemblies such as macrocycles, cages, and coordination polymers rsc.orgoup.comrsc.orgscilit.comacs.org. The self-assembly process can be controlled by the choice of metal ion and the reaction conditions, leading to the formation of a variety of supramolecular structures with different shapes, sizes, and properties.

Emerging Research Areas and Future Directions for 5 Acetyl 6 Hydroxypyridine 2 Carbaldehyde

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and materials science, offering powerful tools to accelerate the identification and optimization of novel compounds like 5-acetyl-6-hydroxypyridine-2-carbaldehyde. These computational approaches can analyze vast datasets to predict molecular properties, identify potential therapeutic targets, and even design new molecules with desired characteristics.

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models learn the relationship between the chemical structure of molecules and their biological activity. For this compound, a QSAR model could be trained on a dataset of similar pyridine (B92270) derivatives to predict its potential efficacy against various biological targets, such as enzymes or receptors. This predictive capability allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources.

Deep learning, a subset of ML, can be employed for de novo drug design. Generative models can be trained on large databases of known molecules to learn the underlying rules of chemical structure and bonding. These models can then generate novel molecular structures, including derivatives of this compound, that are optimized for specific properties like binding affinity to a target protein or desirable pharmacokinetic profiles.

Table 1: AI/ML Applications in Compound Discovery

| AI/ML Technique | Application for this compound | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on its chemical structure. | Prioritization for synthesis and experimental testing. |

| Deep Learning (Generative Models) | Design novel derivatives with optimized properties. | Identification of new drug candidates with improved efficacy. |

| Natural Language Processing (NLP) | Analyze scientific literature for related compounds and reactions. | Discovery of new synthetic routes and potential applications. |

| Predictive Modeling | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of potential liabilities, reducing late-stage failures. |

Flow Chemistry and Automated Synthesis Approaches

The synthesis of complex organic molecules like this compound is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater efficiency.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, which involves multiple functional groups that may require different reaction conditions, a multi-step flow synthesis could be designed. This would enable each step of the synthetic sequence to be performed under its optimal conditions without the need for isolating and purifying intermediates.

Automation can be integrated with flow chemistry systems to create fully automated synthesis platforms. These systems can be programmed to perform a series of reactions, purifications, and analyses without manual intervention. This not only increases throughput but also improves reproducibility. An automated platform could be used to rapidly synthesize a library of derivatives of this compound by systematically varying the starting materials or reagents.

The benefits of flow chemistry and automation extend to process optimization. By integrating online analytical techniques, it is possible to monitor the reaction in real-time and use this data to automatically adjust reaction conditions to maximize yield and minimize the formation of byproducts.

Table 2: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Type | Discontinuous | Continuous |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often limited by mixing efficiency | Enhanced due to small reactor dimensions |

| Safety | Higher risk with hazardous reagents and exothermic reactions | Inherently safer due to small reaction volumes |

| Scalability | Can be challenging and require re-optimization | More straightforward and predictable |

| Automation | More complex to fully automate | Readily integrated with automated systems |

Novel Spectroscopic Techniques for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control, particularly in flow chemistry. Several novel spectroscopic techniques are well-suited for the in-situ analysis of the synthesis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the progress of organic reactions. aelabgroup.combruker.comthermofisher.com By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, it is possible to obtain real-time information about the concentration of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of their functional groups. rsc.orgmt.com For example, the disappearance of the starting material's functional groups and the appearance of the product's carbonyl and hydroxyl groups could be monitored to determine the reaction's endpoint.

Raman Spectroscopy offers a complementary technique to FTIR. clairet.co.uklibretexts.orgphysicsopenlab.org It is particularly useful for monitoring reactions in aqueous media and for analyzing solid or heterogeneous reaction mixtures. clairet.co.ukbruker.comhoriba.com A key advantage of Raman is its ability to provide information about the molecular structure and crystallinity of the product as it is being formed. horiba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , when coupled with a flow system (FlowNMR), can provide detailed structural information about the species present in a reaction mixture. rsc.orgbeilstein-journals.org This allows for the unambiguous identification of intermediates and byproducts, providing valuable insights into the reaction mechanism. rsc.org

These Process Analytical Technologies (PAT) can be integrated into both batch and flow synthesis setups to provide a continuous stream of data. mt.comwikipedia.orginnopharmaeducation.com This data can be used for real-time feedback control, allowing for the automated adjustment of reaction parameters to maintain optimal conditions. americanpharmaceuticalreview.com

Table 3: Spectroscopic Techniques for Real-time Reaction Monitoring

| Technique | Information Provided | Advantages |

|---|---|---|

| FTIR Spectroscopy | Functional group analysis, concentration of species. aelabgroup.combarnett-technical.com | Widely applicable, high sensitivity to many organic functional groups. aelabgroup.com |

| Raman Spectroscopy | Molecular structure, crystallinity, functional groups. clairet.co.ukphysicsopenlab.org | Excellent for aqueous systems, insensitive to water interference. clairet.co.uk |

| NMR Spectroscopy (FlowNMR) | Detailed molecular structure, identification of intermediates. rsc.orgbeilstein-journals.org | Provides unambiguous structural information. rsc.org |

| Mass Spectrometry (MS) | Molecular weight of reactants, intermediates, and products. acs.org | High selectivity and sensitivity. acs.org |

Interdisciplinary Approaches in this compound Research

The full potential of this compound can be unlocked through collaborative, interdisciplinary research that bridges chemistry, biology, computational science, and materials science. Such an approach fosters innovation by combining diverse expertise to address complex scientific challenges.

A typical interdisciplinary workflow might begin with computational chemists using AI and ML to predict the potential biological activities and physicochemical properties of this compound and its virtual derivatives. Based on these predictions, synthetic organic chemists can then devise efficient synthetic routes, potentially employing flow chemistry and automated platforms to synthesize the most promising compounds.

Once synthesized, biologists and pharmacologists can screen these compounds for their activity in relevant biological assays. This could involve testing their efficacy against cancer cell lines, their ability to inhibit specific enzymes, or their potential as antimicrobial agents. The data from these biological studies can then be fed back to the computational chemists to refine their predictive models, creating a closed-loop discovery cycle.

Furthermore, materials scientists could explore the potential of this compound as a building block for novel functional materials. Its pyridine core and multiple functional groups make it an interesting candidate for the synthesis of polymers, metal-organic frameworks (MOFs), or functional dyes with unique optical or electronic properties.

This collaborative approach ensures that research is not conducted in silos but rather in a synergistic manner, where insights from one discipline inform and guide the research in another.

Outlook on Underexplored Reactivity and Potential Applications

The unique arrangement of acetyl, hydroxyl, and carbaldehyde functional groups on the pyridine scaffold of this compound presents a rich landscape for exploring novel reactivity and uncovering new applications.

The presence of multiple reactive sites opens up possibilities for complex, one-pot multicomponent reactions. For instance, the aldehyde and acetyl groups could participate in tandem reactions to construct intricate heterocyclic systems. The hydroxyl group, ortho to the ring nitrogen, can influence the reactivity of the pyridine ring and participate in cyclization reactions.

Beyond its potential as a precursor in organic synthesis, the compound's structure is reminiscent of pyridoxal (B1214274) phosphate (B84403), a vital coenzyme. This suggests that this compound and its derivatives could be investigated as enzyme inhibitors or modulators. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. wikipedia.orgamericanpharmaceuticalreview.com

Potential underexplored applications include:

Agrochemicals: Pyridine derivatives are widely used as herbicides and pesticides. The specific substitution pattern of this compound could lead to novel agrochemical agents with improved efficacy or selectivity.